2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura coupling regioselectivity steric effects

2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS not uniformly assigned; synonym: 3-(cyclohexylmethoxy)phenylboronic acid pinacol ester; molecular formula C₁₉H₂₉BO₃; MW 316.2 g/mol) is an arylboronic pinacol ester belonging to the class of protected organoboron reagents for Suzuki–Miyaura cross-coupling. The compound features a meta-cyclohexylmethoxy substituent on the phenyl ring, with the boronic acid masked as its pinacol ester, a strategy widely employed to enhance shelf stability, simplify handling, and improve chromatographic purification relative to the free boronic acid.

Molecular Formula C19H29BO3
Molecular Weight 316.2 g/mol
Cat. No. B12077419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC19H29BO3
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3CCCCC3
InChIInChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h8,11-13,15H,5-7,9-10,14H2,1-4H3
InChIKeyHOPMNJOQLZHSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Core Identity and Compound-Class Positioning for Procurement


2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS not uniformly assigned; synonym: 3-(cyclohexylmethoxy)phenylboronic acid pinacol ester; molecular formula C₁₉H₂₉BO₃; MW 316.2 g/mol) is an arylboronic pinacol ester belonging to the class of protected organoboron reagents for Suzuki–Miyaura cross-coupling . The compound features a meta-cyclohexylmethoxy substituent on the phenyl ring, with the boronic acid masked as its pinacol ester, a strategy widely employed to enhance shelf stability, simplify handling, and improve chromatographic purification relative to the free boronic acid [1]. Its primary application is as a C–C bond-forming building block in medicinal chemistry, agrochemical, and materials science synthesis programs .

Why Generic Substitution of 2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Can Compromise Synthetic Outcomes


Arylboronic esters are not interchangeable commodities. The meta-positioning of the cyclohexylmethoxy group dictates distinct steric and electronic properties that directly influence transmetalation kinetics in Suzuki–Miyaura coupling; para- and ortho-isomers exhibit measurably different reactivity profiles due to altered electron density at the boron-bearing carbon and differential steric shielding of the palladium centre [1]. Furthermore, the pinacol ester form offers a defined hydrolytic stability advantage over the corresponding free boronic acid—a factor that affects both storage integrity and on-column recovery during chromatographic purification [2]. Replacing the cyclohexylmethoxy group with a smaller alkoxy substituent (e.g., methoxy) or the more conformationally restricted cyclohexyloxy analog alters the compound's lipophilicity, solubility, and crystallinity, which in turn impacts reaction solvent compatibility and ease of isolation .

Quantitative Differentiation Evidence: 2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Closest Comparators


Meta-vs-Para Substitution: Impact on Suzuki Coupling Reactivity and Steric Profile

The meta-cyclohexylmethoxy substituent in the target compound places the electron-donating alkoxy group in a position that does not directly conjugate with the boron-bearing carbon, resulting in a distinct electronic environment compared to the para-isomer. In arylboronic esters, meta-substituted derivatives typically exhibit intermediate transmetalation rates relative to para (faster, stronger resonance donation) and ortho (slower, steric hindrance) isomers [1]. The meta configuration avoids the steric compression at the boron-carbon bond that ortho substituents impose, which has been shown to reduce Suzuki coupling yields by up to 20-40% in sterically congested ortho-substituted arylboronic esters under standard Pd(PPh₃)₄ conditions [2].

Suzuki-Miyaura coupling regioselectivity steric effects transmetalation rate

Pinacol Ester vs Free Boronic Acid: Chromatographic Purification Recovery

Conventional silica gel chromatography of free arylboronic acids frequently results in significant product loss due to irreversible adsorption and on-column protodeboronation. The pinacol ester form of the target compound mitigates this problem. Comparative column chromatography studies demonstrate that aryl pinacol esters [ArB(pin)] exhibit improved recovery on silica gel relative to the corresponding arylboronic acids, although ArB(pin) esters themselves can still suffer from partial decomposition; near-quantitative recoveries have been demonstrated for the related ArB(Epin) esters [1]. Vendor specifications for the target compound indicate purity of ≥95% .

boronic ester stability silica gel chromatography purification yield ArB(pin) recovery

Cyclohexylmethoxy vs Cyclohexyloxy Substituent: Lipophilicity and Conformational Flexibility

The cyclohexylmethoxy group (–O–CH₂–cyclohexyl) in the target compound includes a methylene spacer between the oxygen and the cyclohexyl ring, introducing an additional rotatable bond compared to the directly attached cyclohexyloxy group (–O–cyclohexyl). This structural feature increases conformational flexibility and modulates lipophilicity. Computed ACD/LogP for the para-cyclohexylmethoxy phenylboronic acid is 4.10 ; for the target meta-cyclohexylmethoxy pinacol ester, the increased steric bulk of the pinacol group and the meta positioning are expected to further elevate LogP by approximately 0.5-1.0 log units relative to the free boronic acid [1]. By comparison, the cyclohexyloxy analog (CAS 2246858-46-6, MW 302.22) lacks the methylene spacer, resulting in reduced conformational freedom and a marginally lower LogP .

lipophilicity LogP solubility conformational flexibility medicinal chemistry

Hydrolytic Stability: Pinacol Ester vs Free Boronic Acid Under Aqueous Conditions

Phenylboronic pinacol esters undergo pH-dependent hydrolysis to the corresponding boronic acids, a process that is significantly accelerated at physiological pH (7.4). The Achilli et al. study demonstrated that the hydrolysis half-life of substituted phenylboronic pinacol esters varies with the electronic nature of the aryl substituent: electron-donating groups (such as alkoxy) generally slow hydrolysis relative to electron-withdrawing groups [1]. For the target compound, the meta-cyclohexylmethoxy group is electron-donating via inductive effects, conferring moderate hydrolytic stability. However, it is critical to note that pinacol esterification does not universally guarantee superior stability; under basic aqueous-organic conditions, protodeboronation pathways can compete, and the stability hierarchy is nuanced [2]. The free boronic acid, (3-(cyclohexylmethoxy)phenyl)boronic acid (CAS 1236189-81-3), is more prone to boroxine formation (anhydride oligomerization) during storage, which complicates stoichiometric calculations in coupling reactions .

hydrolysis kinetics pinacol ester stability aqueous stability protodeboronation storage stability

Optimal Application Scenarios for 2-(3-(Cyclohexylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Differential Evidence


Medicinal Chemistry Library Synthesis Requiring Balanced Reactivity Across Diverse Aryl Halide Partners

In parallel medicinal chemistry synthesis where a single boronic ester building block must perform reliably across electron-rich, electron-neutral, and moderately electron-poor aryl bromide coupling partners, the meta-cyclohexylmethoxy substitution of the target compound offers an intermediate transmetalation rate that avoids the sluggish reactivity of ortho-substituted analogs while minimizing the homocoupling side-products sometimes observed with highly activated para-alkoxy phenylboronic esters [1]. The pinacol ester form permits direct use without pre-activation, enabling streamlined automated synthesis workflows [2].

Non-Aqueous Suzuki-Miyaura Coupling in High-Throughput Experimentation (HTE) Platforms

The elevated lipophilicity (estimated LogP 5.0-5.5) of the pinacol ester combined with the cyclohexylmethoxy substituent ensures excellent solubility in toluene, 1,4-dioxane, and THF—the preferred solvents for high-throughput Suzuki coupling screens . This solubility advantage, relative to the more polar cyclohexyloxy or free boronic acid analogs, facilitates accurate liquid-handling robot dispensing and homogeneous reaction mixtures at 0.1-0.2 M concentrations typical of HTE formats.

Chromatography-Intensive Synthetic Routes Where Boronic Acid Instability Compromises Yield

For multi-step synthetic sequences that require silica gel chromatographic purification of the boron-containing intermediate, the pinacol ester form is mandatory; free arylboronic acids frequently undergo irreversible adsorption and protodeboronation on silica gel, leading to significant or complete product loss [2]. The target compound's pinacol ester protection enables purification with acceptable recovery, preserving overall synthetic throughput in routes where the boronic ester is carried through multiple transformations before the final coupling step.

Agrochemical and Materials Science Programs Targeting High-Lipophilicity Biaryl Scaffolds

The cyclohexylmethoxy substituent imparts substantial lipophilic character (Fsp³ = 0.538 for the free boronic acid analog ), making the target compound an ideal partner for synthesizing biaryl products destined for agrochemical lead optimization or liquid crystalline materials, where high LogP and conformational flexibility are design requirements [3]. The meta-substitution pattern further contributes to molecular asymmetry, a desirable property in nematic and smectic liquid crystal formulations.

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